molecular formula C61H100N18O25 B589995 Galanin Message Associated Peptide (44-59) amide CAS No. 125455-59-6

Galanin Message Associated Peptide (44-59) amide

Cat. No.: B589995
CAS No.: 125455-59-6
M. Wt: 1485.572
InChI Key: MGNOHLGJTBBOLL-FBZPBABGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin Message Associated Peptide (44-59) amide is a peptide fragment derived from the larger galanin peptide. Galanin is a neuropeptide that plays a significant role in the central and peripheral nervous systems. It is involved in various physiological processes, including modulation of neurotransmitter release, regulation of hormone secretion, and influence on feeding behavior . The this compound is a specific segment of this peptide, known for its unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galanin Message Associated Peptide (44-59) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using activating agents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Galanin Message Associated Peptide (44-59) amide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, affecting the peptide’s stability and activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups, altering its conformation.

    Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Galanin Message Associated Peptide (44-59) amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Galanin Message Associated Peptide (44-59) amide involves its interaction with galanin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding to these receptors, the peptide can modulate various intracellular signaling pathways, leading to inhibition of neurotransmitter release, regulation of hormone secretion, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and biological activities. Unlike the full-length galanin peptide, this fragment exhibits distinct effects on neurotransmitter release and immune responses, making it a valuable tool for targeted research applications .

Biological Activity

Galanin Message Associated Peptide (GMAP) is a neuropeptide derived from the larger galanin precursor, playing significant roles in various biological processes. The specific fragment GMAP (44-59) amide has garnered attention for its diverse biological activities, particularly in neurobiology and immunology. This article explores the biological activity of GMAP (44-59) amide, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Structural Characteristics

GMAP (44-59) amide is a 16-amino-acid peptide with the following sequence:

One Letter Code LPGLPSAASSEDAGQS-NH2
Three Letter Code Leu-Pro-Gly-Leu-Pro-Ser-Ala-Ala-Ser-Ser-Glu-Asp-Ala-Gly-Gln-Ser-NH2
Calculated Molecular Weight 1485.58 Da
Molecular Formula C61H90N16O14S

This peptide is characterized by its C-terminal amidation, which enhances its stability and biological activity compared to non-amidated forms .

GMAP (44-59) amide primarily exerts its effects through interaction with G-protein-coupled receptors (GPCRs), specifically galanin receptors (GalR1, GalR2, and GalR3). Upon binding to these receptors, GMAP modulates various intracellular signaling pathways, influencing neurotransmitter release and hormone secretion. The peptide is known to inhibit adenylate cyclase activity and regulate ion channels, leading to hyperpolarization of neurons .

1. Neurotransmission Modulation

GMAP has been shown to modulate neurotransmitter release in the central nervous system. It inhibits the release of glutamate and other neurotransmitters, which may have implications for conditions such as epilepsy and chronic pain .

2. Immune Response

Recent studies have identified GMAP as a component of the innate immune system. It exhibits antimicrobial activity against Candida albicans, inhibiting its growth and preventing the transition from budded to hyphal forms. This suggests a potential role for GMAP in protecting against fungal infections .

3. Growth Inhibition

GMAP (44-59) amide has been linked to growth inhibition in various cell types. For instance, it was found to suppress the growth of keratinocytes when exposed to lipopolysaccharides, indicating a regulatory role in skin responses to inflammation .

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that GMAP (44-59) amide significantly reduced the growth of C. albicans at concentrations as low as 12 μg/ml. This antimicrobial effect was not observed with other tested peptides, highlighting GMAP's unique properties as an antimicrobial agent .

Case Study 2: Neuroprotective Effects

Research indicated that GMAP could protect neurons from excitotoxic damage by inhibiting excessive glutamate release during pathological conditions such as stroke or neurodegenerative diseases . The neuroprotective properties are attributed to its ability to modulate ion channel activity and neurotransmitter dynamics.

Summary of Biological Activities

Activity Effect Reference
Neurotransmission ModulationInhibits glutamate release; potential in epilepsy treatment
Antimicrobial ActivityInhibits growth of C. albicans
Growth InhibitionSuppresses keratinocyte proliferation
NeuroprotectionProtects neurons from excitotoxicity

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N18O25/c1-27(2)18-32(62)60(103)78-16-8-10-41(78)58(101)66-22-45(86)71-36(19-28(3)4)61(104)79-17-9-11-42(79)59(102)77-38(24-81)55(98)69-30(6)50(93)67-31(7)51(94)75-39(25-82)57(100)76-40(26-83)56(99)72-34(13-15-46(87)88)53(96)73-35(20-47(89)90)54(97)68-29(5)49(92)65-21-44(85)70-33(12-14-43(63)84)52(95)74-37(23-80)48(64)91/h27-42,80-83H,8-26,62H2,1-7H3,(H2,63,84)(H2,64,91)(H,65,92)(H,66,101)(H,67,93)(H,68,97)(H,69,98)(H,70,85)(H,71,86)(H,72,99)(H,73,96)(H,74,95)(H,75,94)(H,76,100)(H,77,102)(H,87,88)(H,89,90)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOHLGJTBBOLL-FBZPBABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N18O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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